Cryptophycin 39
Description
Properties
IUPAC Name |
10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[1-(3-phenyloxiran-2-yl)ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H43ClN2O8/c1-20(2)16-29-35(42)44-27(22(4)31-32(46-31)24-10-7-6-8-11-24)12-9-13-30(39)38-26(33(40)37-19-21(3)34(41)45-29)18-23-14-15-28(43-5)25(36)17-23/h6-11,13-15,17,20-22,26-27,29,31-32H,12,16,18-19H2,1-5H3,(H,37,40)(H,38,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNOPSMXOBPNNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=O)C(NC(=O)C=CCC(OC(=O)C(OC1=O)CC(C)C)C(C)C2C(O2)C3=CC=CC=C3)CC4=CC(=C(C=C4)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H43ClN2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Asymmetric Shi Epoxidation
Lactonization and Methylation
-
Lactonization :
-
Methylation :
Key Data for Unit A Synthesis
| Step | Reagents/Conditions | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Epoxidation | Shi catalyst, CH₃CN/H₂O, 0°C | 85 | 82 |
| Lactonization | LDA, DMPU, THF, -78°C | 78 | – |
| Methylation | MeI, THF, -78°C | 74 | – |
Assembly of the Cryptophycin Backbone
Cryptophycin 39’s macrocyclic structure requires coupling Unit A with Units B (D-phenyllactic acid), C (L-leucine), and D (chlorinated benzyl alcohol).
Yamaguchi Esterification
Depsipeptide Formation
-
Unit C–D Integration :
Macrocyclization Strategies
Macrocyclization is critical for bioactivity and achieved via chemoenzymatic methods or solution-phase coupling .
Chemoenzymatic Macrocyclization
Solution-Phase Cyclization
-
Reagents : HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA.
-
Temperature : 25°C for 24 hours.
Epoxidation of the Styryl Moiety
The terminal olefin in Unit A undergoes stereoselective epoxidation to form the β-epoxide, a hallmark of cryptophycin bioactivity.
Biocatalytic Epoxidation
Chemical Epoxidation
-
Reagents : mCPBA (meta-chloroperbenzoic acid) in DCM.
Purification and Characterization
Chromatographic Methods
Chemical Reactions Analysis
Types of Reactions: Cryptophycin 39 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the macrolide ring, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups, such as converting ketones to alcohols.
Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its cytotoxic properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions, depending on the desired substitution.
Major Products: The major products of these reactions are typically derivatives of this compound with modified functional groups, which can be further tested for enhanced biological activity .
Scientific Research Applications
Antitumor Activity
Cryptophycin 39 has demonstrated remarkable antitumor activity in preclinical studies. It has been shown to effectively inhibit the proliferation of various cancer cell lines, including those resistant to conventional chemotherapeutics. The compound exhibits picomolar potency, making it one of the most effective agents in its class .
Development of Antibody-Drug Conjugates (ADCs)
Recent studies have explored the conjugation of this compound with tumor-targeting antibodies. This approach aims to enhance the specificity and efficacy of treatment while minimizing systemic toxicity. The conjugated forms have shown improved stability and bioactivity in vivo, indicating a promising avenue for targeted cancer therapies .
Combination Therapies
This compound is being investigated for use in combination with other chemotherapeutic agents. Such combinations aim to exploit synergistic effects that can enhance overall therapeutic efficacy and reduce the likelihood of resistance development. Studies indicate that combining this compound with agents like paclitaxel may lead to improved outcomes in resistant cancer types .
Case Study 1: Efficacy Against Multidrug-Resistant Cancer Cells
In a study assessing the efficacy of this compound against multidrug-resistant cancer cell lines, researchers observed significant reductions in cell viability compared to standard treatments. The study highlighted this compound's ability to induce apoptosis even in cells expressing high levels of drug efflux pumps, which typically confer resistance .
Case Study 2: ADC Development
A recent clinical trial evaluated an ADC comprising this compound linked to a monoclonal antibody targeting specific tumor markers. Preliminary results indicated a higher concentration of the drug at tumor sites, leading to enhanced cytotoxicity while reducing off-target effects. These findings suggest that such conjugates could offer a new strategy for treating cancers that are otherwise difficult to manage .
Comparative Data Table
| Compound | Potency (IC50) | Mechanism | Clinical Status | Notes |
|---|---|---|---|---|
| This compound | Picomolar | Tubulin polymerization inhibitor | Preclinical | Effective against MDR cells |
| Cryptophycin-52 | Nanomolar | Tubulin polymerization inhibitor | Failed | Neurotoxic side effects reported |
| ADC (Cry-39) | Varies | Targeted delivery | Ongoing Trials | Improved stability and efficacy |
Mechanism of Action
Cryptophycin 39 exerts its effects primarily by inhibiting microtubule formation. It binds to tubulin, a protein that is essential for microtubule assembly, thereby preventing the formation of the mitotic spindle required for cell division. This disruption leads to cell cycle arrest and eventually induces apoptosis. The compound’s ability to target microtubules makes it particularly effective against rapidly dividing cancer cells .
Comparison with Similar Compounds
Clinical and Preclinical Insights
- Cryptophycin 52 : Demonstrated 40% disease stabilization in NSCLC patients but failed to achieve objective responses due to dose-limiting neuropathy and toxicity at 1.5 mg/m² .
- Resistance Mechanisms : Cryptophycins evade ATP-binding cassette (ABC) transporter-mediated resistance, unlike vinca alkaloids and taxanes .
Q & A
Q. What experimental methodologies are used to investigate Cryptophycin 39's mechanism of action as a microtubule inhibitor?
Methodological Answer: this compound's microtubule-disrupting activity is typically assessed via immunofluorescence microscopy to visualize microtubule depolymerization in treated cells (e.g., A-10 vascular smooth muscle cells). Dose-response assays measure mitotic arrest (e.g., increased mitotic index at <10 pM concentrations), while comparative studies with vinca alkaloids or taxanes validate specificity. Synergy assays (e.g., combining this compound with vinca alkaloids) can reveal cooperative effects .
Q. How is this compound synthesized, and what strategies address its structural complexity?
Methodological Answer: this compound is synthesized via chemoenzymatic approaches using modular precursors. Key steps include:
- Linear precursor assembly : Combining unit A (modified benzyl groups) with units B, C, and D via solid-phase peptide synthesis.
- Macrocyclization : Catalyzed by Cryptophycin thioesterase (CrpTE) to form the 16-membered macrocycle.
- Oxidative modifications : Cryptophycin oxidase (CrpE) introduces epoxide or hydroxyl groups. Scalability is enhanced by optimizing enzyme-substrate promiscuity for non-natural precursors .
Q. What in vitro models are appropriate for evaluating this compound's cytotoxicity against drug-resistant cancers?
Methodological Answer: Use multidrug-resistant (MDR) cell lines overexpressing P-glycoprotein (e.g., NCI/ADR-RES ovarian cancer cells). Compare IC50 values to parental lines (e.g., OVCAR-8) to assess resistance profiles. Flow cytometry can quantify apoptosis (e.g., Annexin V/PI staining), while tubulin polymerization assays confirm target engagement. Parallel testing with vinca alkaloids (e.g., vinblastine) highlights this compound’s reduced susceptibility to efflux pumps .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with improved efficacy?
Methodological Answer: SAR studies focus on modular substitutions :
- Unit A : Replace the benzyl group with heteroaromatic rings (e.g., pyridyl) to enhance binding to β-tubulin.
- Epoxide moiety : Modify stereochemistry or replace with aziridine to alter reactivity and stability.
- Macrocycle rigidity : Introduce methyl groups at C6 or C15 to restrict conformational flexibility. In silico docking (e.g., using β-tubulin crystal structures) and cytotoxicity screens across diverse cancer cell lines validate design hypotheses .
Q. What strategies overcome tumor microenvironment-driven resistance to this compound in preclinical models?
Methodological Answer: Address resistance via:
- Combination therapies : Pair this compound with hypoxia-activated prodrugs (e.g., tirapazamine) or anti-angiogenic agents.
- Nanoparticle encapsulation : Use pH-sensitive liposomes to enhance tumor penetration and reduce off-target toxicity.
- Biomarker-driven dosing : Monitor HIF-1α or VEGF levels in xenograft models to optimize treatment schedules .
Q. How do contradictory results in this compound's efficacy across cell lines and animal models arise, and how can they be resolved?
Methodological Answer: Discrepancies often stem from pharmacokinetic variability (e.g., metabolic instability in vivo) or tumor heterogeneity . Mitigate via:
- Orthotopic models : Implant tumor cells into native organ environments (e.g., mammary fat pad for breast cancer).
- Pharmacodynamic biomarkers : Quantify microtubule disruption in tumor biopsies using LC-MS/MS or immunohistochemistry.
- Cross-species metabolite profiling : Compare human vs. murine liver microsome stability to predict clinical translatability .
Q. What enzymatic engineering approaches enhance the scalability of this compound analogs?
Methodological Answer: Optimize CrpTE and CrpE through:
- Directed evolution : Screen mutant libraries for improved catalytic efficiency toward non-natural substrates.
- Substrate walking : Incrementally modify precursor structures to match enzyme active-site plasticity.
- Crystallography-guided design : Resolve enzyme-substrate co-crystal structures to identify key binding residues for mutagenesis .
Q. How can researchers validate this compound's synergy with immunotherapy in immunocompetent models?
Methodological Answer: Use syngeneic mouse models (e.g., 4T1 breast cancer) to assess:
- Immune cell infiltration : Flow cytometry for CD8+ T cells and NK cells post-treatment.
- Checkpoint inhibitor combinations : Administer anti-PD-1/PD-L1 antibodies with this compound and measure tumor regression.
- Cytokine profiling : Quantify IFN-γ and IL-12 levels to link microtubule disruption to immune activation .
Data Analysis and Validation
Q. What statistical methods resolve contradictions in this compound's dose-response data across studies?
Methodological Answer: Apply hierarchical Bayesian modeling to pool data from multiple studies, accounting for inter-experiment variability. Use Bland-Altman plots to assess agreement between assays (e.g., MTT vs. ATP-lite). Sensitivity analysis identifies outliers driven by protocol differences (e.g., serum concentration in culture media) .
Q. How can transcriptomic profiling refine patient stratification for this compound clinical trials?
Methodological Answer: Perform RNA-seq on responder vs. non-responder tumors to identify gene signatures (e.g., β-tubulin isotypes, ABC transporter expression). Validate candidates via CRISPR/Cas9 knockout in cell lines. Use machine learning (e.g., random forests) to integrate transcriptomic data with clinical variables for predictive modeling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
